

Application Notes and Protocols for Ceftolozane Sulfate In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ceftolozane Sulfate

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These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to **ceftolozane sulfate**, a combination of the cephalosporin ceftolozane and the β -lactamase inhibitor tazobactam. Accurate susceptibility testing is crucial for clinical diagnostics, surveillance studies, and the development of new antimicrobial agents. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction to Ceftolozane/Tazobactam

Ceftolozane/tazobactam is an antimicrobial agent with potent activity against a range of Gram-negative bacteria, including multidrug-resistant *Pseudomonas aeruginosa* and certain Enterobacterales. Tazobactam protects ceftolozane from degradation by many β -lactamase enzymes, extending its spectrum of activity. In vitro susceptibility testing is essential to guide therapeutic use and monitor for the emergence of resistance.

Key In Vitro Susceptibility Testing Methods

The most common methods for determining the susceptibility of bacteria to ceftolozane/tazobactam are broth microdilution, disk diffusion, and gradient diffusion.

Broth Microdilution

This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution

- Preparation of Inoculum:
 - From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
 - Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.
 - Within 15 minutes of preparation, dilute the standardized inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microdilution plate.
- Preparation of Antimicrobial dilutions:
 - Ceftolozane/tazobactam is tested with a fixed concentration of tazobactam at 4 µg/mL.^[1]
 - Prepare serial two-fold dilutions of ceftolozane in CAMHB. The typical concentration range tested is 0.03 to 256 µg/mL for ceftolozane.^[1]
 - Dispense 100 µL of each antimicrobial dilution into the wells of a 96-well microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Inoculation and Incubation:
 - Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension.
 - Incubate the plates at $35^\circ\text{C} \pm 2^\circ\text{C}$ in ambient air for 16-20 hours.^{[2][3]}
- Interpretation of Results:

- Following incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of ceftolozane (in the presence of 4 µg/mL tazobactam) that completely inhibits visible growth.[3]

Disk Diffusion (Kirby-Bauer)

The disk diffusion method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Experimental Protocol: Disk Diffusion

- Preparation of Inoculum:
 - Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
- Inoculation of Agar Plate:
 - Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
 - Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions to ensure uniform growth.[4]
- Application of Disks and Incubation:
 - Aseptically apply a ceftolozane/tazobactam disk (containing 30 µg of ceftolozane and 10 µg of tazobactam) to the surface of the inoculated MHA plate.[1][5]
 - Gently press the disk to ensure complete contact with the agar.
 - Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
- Interpretation of Results:
 - After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around the disk.

- Interpret the results based on the zone diameter interpretive criteria provided by CLSI or EUCAST (see tables below).

Gradient Diffusion (Etest® or MIC Test Strip)

This method utilizes a plastic strip impregnated with a continuous gradient of an antimicrobial agent. The MIC is determined where the elliptical zone of inhibition intersects the strip.

Experimental Protocol: Gradient Diffusion

- Preparation of Inoculum and Agar Plate:
 - Prepare the inoculum and inoculate the MHA plate as described for the disk diffusion method.
- Application of Strip and Incubation:
 - Aseptically apply the ceftolozane/tazobactam gradient strip to the agar surface.
 - Incubate the plate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ in ambient air for 16-20 hours.[\[6\]](#)
- Interpretation of Results:
 - After incubation, read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[\[6\]](#) If the intersection is between two markings, the higher value should be reported.[\[7\]](#)

Data Presentation: Interpretive Criteria and Quality Control

The following tables summarize the CLSI and EUCAST breakpoints for ceftolozane/tazobactam and the expected MIC and zone diameter ranges for quality control (QC) strains.

Table 1: CLSI and EUCAST Breakpoints for Ceftolozane/Tazobactam

Organism Group	Method	CLSI Breakpoints (µg/mL or mm)	EUCAST Breakpoints (µg/mL or mm)
Enterobacterales	MIC (µg/mL)	≤2 (S), 4 (I), ≥8 (R)	≤1 (S), >1 (R)[6]
Disk Diffusion (mm)	≥21 (S), 17-20 (I), ≤16 (R)	-	
Pseudomonas aeruginosa	MIC (µg/mL)	≤4 (S), 8 (I), ≥16 (R) [3]	≤4 (S), >4 (R)
Disk Diffusion (mm)	≥21 (S), 17-20 (I), ≤16 (R)[1]	-	

S = Susceptible, I = Intermediate, R = Resistant

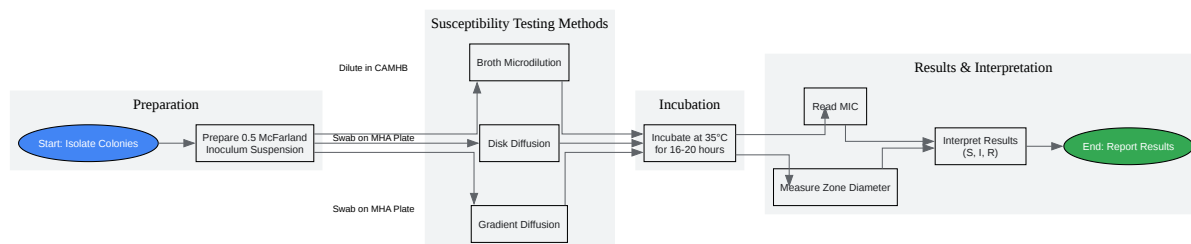
Table 2: Quality Control Ranges for Ceftolozane/Tazobactam

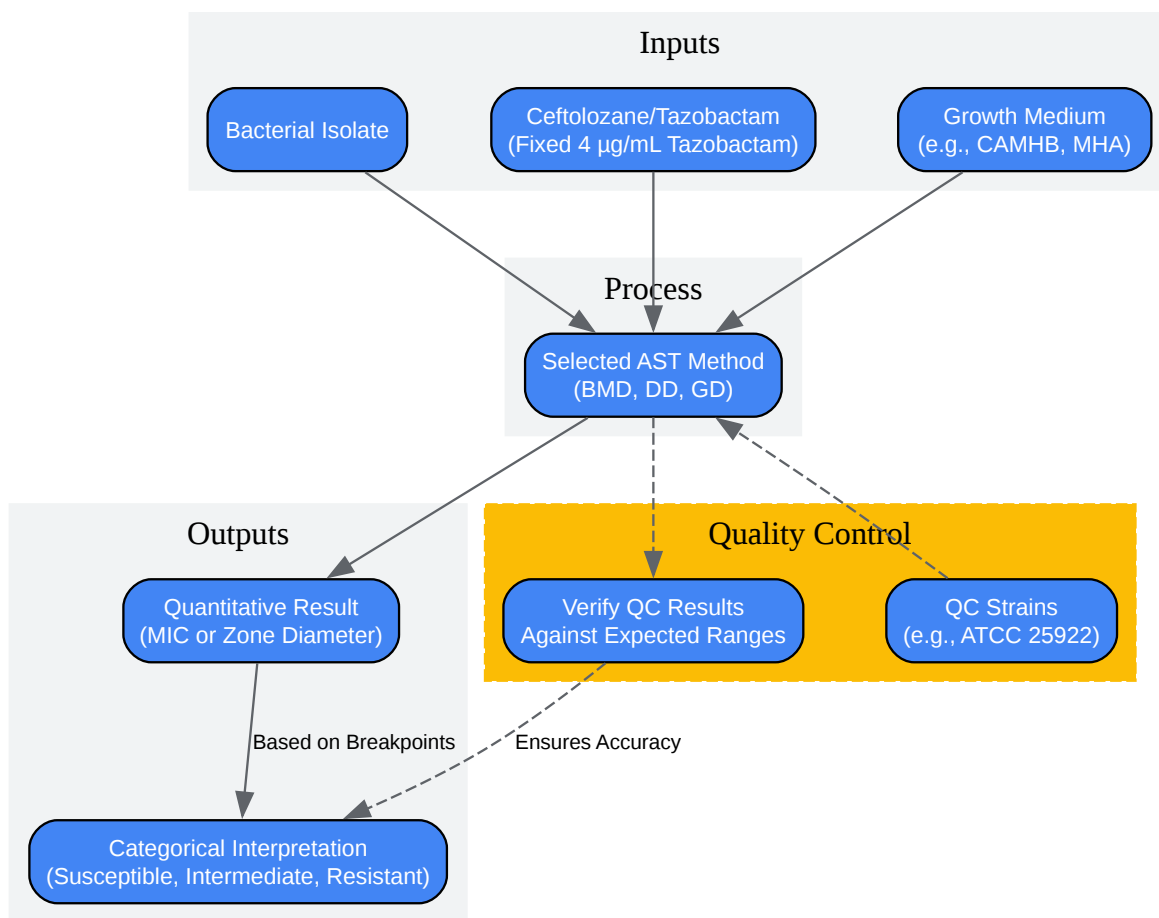
Quality Control Strain	Method	CLSI QC Range (µg/mL or mm)	EUCAST QC Range (µg/mL or mm)
Escherichia coliATCC® 25922™	MIC (µg/mL)	0.12 - 0.5	0.12 - 0.5
	Disk Diffusion (mm)	24 - 30	-
Escherichia coliATCC® 35218™	MIC (µg/mL)	0.06 - 0.25	0.06 - 0.25
	Disk Diffusion (mm)	27 - 33	-
Pseudomonas aeruginosaATCC® 27853™	MIC (µg/mL)	0.5 - 2	0.5 - 2
	Disk Diffusion (mm)	24 - 30	-
Klebsiella pneumoniaeATCC® 700603™	MIC (µg/mL)	0.5 - 2	0.5 - 2
	Disk Diffusion (mm)	22 - 28	-

Regular QC testing with these strains is essential to ensure the accuracy and reproducibility of the susceptibility test results.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Visualizations

Experimental Workflow





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- To cite this document: BenchChem. [Application Notes and Protocols for Ceftolozane Sulfate In Vitro Susceptibility Testing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606592#ceftolozane-sulfate-in-vitro-susceptibility-testing-protocols]

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